molecular formula C13H18N2 B1335269 2-Benzyloctahydropyrrolo[3,4-c]pyrrole CAS No. 86732-22-1

2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Cat. No. B1335269
CAS RN: 86732-22-1
M. Wt: 202.3 g/mol
InChI Key: AOBSJQWEYXEPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C13H18N2 . It has a molecular weight of 202.3 g/mol . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for 2-Benzyloctahydropyrrolo[3,4-c]pyrrole is 1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-5,12-14H,6-10H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Benzyloctahydropyrrolo[3,4-c]pyrrole are not detailed in the literature, pyrrole compounds are known to participate in a wide range of reactions . These include reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride, as well as Michael addition with electrophilic olefins .


Physical And Chemical Properties Analysis

2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a colorless to pale-yellow to yellow-brown liquid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Alkylation and Benzylation : Pyrrole, including structures similar to 2-benzyloctahydropyrrolo[3,4-c]pyrrole, is used as a directing group for regioselective alkylation and benzylation. This process yields substituted pyrrol-2-yl benzenes, useful in various chemical syntheses (Wiest, Poethig, & Bach, 2016).

  • Synthesis of Pyrrolo[3,4-d][1,2]diazepines : The heterocyclic analogs of 2,3-benzodiazepine structure, including pyrrolo[3,4-c]pyrrole derivatives, are synthesized for potential use in medicinal compounds. This includes developing methods for preparing pyrrolo[3,4-d][1,2]diazepines, a compound class linked to the design of medicinal compounds (Kharaneko & Bogza, 2013).

  • Carbon-13 NMR Study : Detailed studies using carbon-13 NMR (nuclear magnetic resonance) have been conducted on various pyrrole derivatives, including 2-benzyl and 2-methyl derivatives. This research is vital for understanding the electronic structure and chemical behavior of these compounds (Ohnmacht et al., 1983).

  • Aryl-Csp(3) Bond Rotation Barriers : Research into the rotation barriers of aryl-Csp(3) bonds in pyrrole derivatives, including those similar to 2-benzyloctahydropyrrolo[3,4-c]pyrrole, helps understand their dynamic features. This knowledge is crucial for their application in various chemical and pharmaceutical syntheses (Damodaran et al., 2009).

Applications in Materials Science

  • Electropolymerization and Electrochemical Properties : Derivatives of pyrrole, including those similar to 2-benzyloctahydropyrrolo[3,4-c]pyrrole, have been used to develop self-assembled monolayers and electropolymerized materials. These materials are studied for their electrochemical properties, indicating potential applications in advanced material sciences (Schneider et al., 2017).

  • Synthesis of Luminescent Polymers : The synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, similar in structure to 2-benzyloctahydropyrrolo[3,4-c]pyrrole, has been explored. These polymers exhibit strong fluorescence and are of interest for applications in organic electronics (Zhang & Tieke, 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

properties

IUPAC Name

5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBSJQWEYXEPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401007067
Record name 2-Benzyloctahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloctahydropyrrolo[3,4-c]pyrrole

CAS RN

86732-22-1, 172739-04-7
Record name 2-Benzyloctahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-octahydropyrrolo[3,4-c]pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 5-benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (3.88 g) in THF (80 mL) at −5° C. was added LiAlH4 (1.92 g) slowly. The reaction mixture was heated to reflux for 4 h, and then quenched with water, the mixture was extracted with EtOAc. The organic phase was dried over anhydrous Na2SO4 for 1 h and filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 200:30:1 (v/v) DCM/MeOH/NH3H2O) to give the title compound as oil (2.07 g, 61.00%).
Quantity
3.88 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Yield
61%

Synthesis routes and methods II

Procedure details

A solution of lithium aluminum hydride (15.0 mL, 1.0 M solution in ether) was added dropwise to a solution of compound 2 (1.15 g) in THF (50 mL) and dichloromethane (40 mL) at 0° C. The reaction mixture was stirred an additional 1.5 hour at 0° C. and water (0.5 mL) was added followed by the addition of aqueous NaOH solution (0.5 mL, 20%) and then water (1.5 mL). The resulting solids was filtered off and the filtrate was concentrated in vacuo. The residue was purified by flash chromatography to provide the title compound 3 as a pale yellow oil (0.93 g, 92%). LCMS: Rf: 0.368 min, M+H+: 203.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
2-Benzyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 3
2-Benzyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 4
2-Benzyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 5
2-Benzyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Citations

For This Compound
6
Citations
CJ Ohnmacht Jr, CW Draper… - Journal of …, 1983 - Wiley Online Library
2‐Benzyl, 2‐phenyl, 2‐ (3‐methoxyphenyl) and 2‐(3‐trifluoromethylphenyl) octahydropyrrolo[3,4‐c]pyrrole (9a, 9b, 9c, and 9d, respectively) were prepared in five steps from 1‐…
Number of citations: 11 onlinelibrary.wiley.com
S Hayashi, E Nakata, A Morita, K Mizuno… - Bioorganic & medicinal …, 2010 - Elsevier
Neuropathic pain is a serious chronic disorder caused by lesion or dysfunction in the nervous systems. Endogenous nociceptin/orphanin FQ (N/OFQ) peptide and N/OFQ peptide (NOP) …
Number of citations: 28 www.sciencedirect.com
MA Letavic, P Bonaventure, NI Carruthers… - Journal of medicinal …, 2015 - ACS Publications
The preclinical characterization of novel octahydropyrrolo[3,4-c]pyrroles that are potent and selective orexin-2 antagonists is described. Optimization of physicochemical and DMPK …
Number of citations: 42 pubs.acs.org
BE Blass, KM Blattner, JC Gordon, KM Elokely… - Medicinal Chemistry …, 2022 - Springer
The sigma-2 (σ 2 ) receptor was recently identified as the Transmembrane Protein 97 (TMEM97, also known as MAC30 (Meningioma-associated protein)). This protein has been linked …
Number of citations: 0 link.springer.com
X Huang, E O'Brien, F Thai… - Organic Process Research …, 2010 - ACS Publications
A practical asymmetric synthesis of a 3,7-diazabicyclo[3.3.0]octane derivative (1), a representative of a new class of potent CCR5 receptor antagonists, is described. The benzylamine …
Number of citations: 21 pubs.acs.org
M Garcia, V Llorente, L Garriga… - Journal of Medicinal …, 2021 - ACS Publications
A new series of propionamide derivatives was developed as dual μ-opioid receptor agonists and σ 1 receptor antagonists. Modification of a high-throughput screening hit originated a …
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.